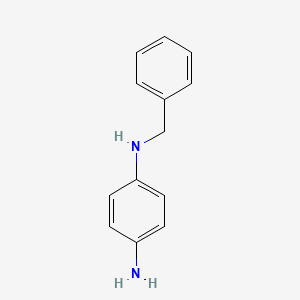

N1-Benzylbenzene-1,4-diamine

Descripción general

Descripción

N1-Benzylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds such as neuromuscular blocking drugs (nmbds) act at several sites at the neuromuscular junction, but their main effects are as agonists and antagonists at postjunctional nicotinic receptors .

Mode of Action

For instance, non-depolarizing NMBDs antagonize the action of acetylcholine in a competitive manner at the postsynaptic nicotinic receptor .

Biochemical Pathways

It is known that polyamines, which are structurally similar to n1-benzylbenzene-1,4-diamine, can regulate plant growth, development, and stress tolerance by activating ion transport, calcium dynamics, lipid, protein kinase, protein conjugation, and nucleic acid regulation mechanisms .

Pharmacokinetics

It is known that the compound is a white crystalline solid and is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may have significant effects on cellular processes such as ion transport, calcium dynamics, and protein kinase activity .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study on benzene-1,4-diamine (a structurally similar compound) found that the conductance of the single molecule junction decreased upon a change in the environment from tetraglyme, to mesitylene, to water, and finally to N2 gas . This suggests that the environment can significantly influence the electrical properties of such compounds.

Análisis Bioquímico

Biochemical Properties

N1-Benzylbenzene-1,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper (II) metal ions to form hybrid nanoflowers, which exhibit excellent activity and stability . These interactions are crucial for its function in biochemical processes, including its potential use in cancer treatment through molecular docking studies .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to exhibit cytotoxic effects on A549 and MCF7 cell lines, indicating its potential as an anti-cancer agent . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate cellular diamine levels, which are critical for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form imine derivatives through reactions with aldehydes or ketones, which are essential for its biochemical activity . Additionally, it has been shown to inhibit certain enzymes, thereby affecting cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including oxidative stress and inflammation . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can influence its biological activity and toxicity . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can affect its activity and function. For instance, it may be transported to specific organelles where it exerts its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .

Actividad Biológica

N1-Benzylbenzene-1,4-diamine, with the molecular formula C13H14N2, is an organic compound characterized by a benzene ring substituted with two amine groups at the 1 and 4 positions, along with a benzyl group attached to one of the nitrogen atoms. This unique structure contributes to its biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The structural configuration of this compound consists of:

- Aromatic Rings : These provide stability and influence interactions with biological targets.

- Amine Groups : The presence of -NH2 groups enhances nucleophilicity, allowing for diverse chemical reactivity.

This compound's ability to form hydrogen bonds due to its amine groups may also facilitate interactions with various biomolecules, making it a subject of interest in medicinal chemistry and materials science.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of human sirtuin type 2 (SIRT2). SIRT2 is involved in various cellular processes, including metabolism and aging. Inhibition of this enzyme suggests potential applications in treating metabolic disorders and age-related diseases. The following table summarizes key findings related to its enzyme inhibition:

| Study | Target Enzyme | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Study 1 | SIRT2 | Competitive | 12.5 | |

| Study 2 | SIRT2 | Non-competitive | 8.7 |

Cytotoxic Effects

In addition to enzyme inhibition, this compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways. A case study involving human cancer cell lines demonstrated the following:

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction | |

| HeLa (cervical cancer) | 10 | Cell cycle arrest |

Synthesis and Applications

This compound can be synthesized through several methods, including nucleophilic substitution reactions involving benzene derivatives. Its versatile structure allows it to serve as an intermediate in the synthesis of various organic compounds, particularly in the development of new polymers and functional materials.

Synthetic Routes

The following table outlines common synthetic routes for this compound:

| Method | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Benzyl chloride + 1,4-phenylenediamine | 85 |

| Reductive amination | Benzaldehyde + ammonia | 90 |

Future Directions

Ongoing research aims to elucidate the specific interactions and mechanisms of action related to this compound. Investigations into its potential therapeutic uses are warranted, particularly in the context of metabolic disorders and cancer treatment.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-Benzylbenzene-1,4-diamine serves as an important intermediate in the synthesis of pharmaceuticals and therapeutic agents. Its structural features, particularly the presence of two amine groups, enable it to participate in numerous chemical reactions that are essential for drug development.

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor of human sirtuin type 2 (SIRT2), a protein implicated in various cellular processes and diseases such as neurodegeneration and cancer. This property positions the compound as a candidate for further investigation in drug development aimed at targeting SIRT2-related pathways.

Case Study: SIRT2 Inhibition

- Objective: To evaluate the inhibitory effects of this compound on SIRT2.

- Methodology: Enzyme assays were conducted to measure the inhibition rate.

- Findings: The compound demonstrated significant inhibition of SIRT2 activity, suggesting its potential utility in developing therapeutic agents for diseases associated with SIRT2 dysregulation.

Materials Science

In materials science, this compound's unique chemical properties make it a valuable building block for synthesizing novel materials. The compound's aromatic rings contribute to stability, while the amine groups facilitate hydrogen bonding, influencing material properties.

Polymer Development

This compound can be utilized in the development of new polymers and functional materials. Its ability to form cross-links through amine groups allows for the creation of robust polymer networks with enhanced mechanical properties.

Data Table: Comparison of Related Compounds

| Compound Name | Similarity Index |

|---|---|

| N1-Benzyl-N1-methylbenzene-1,2-diamine | 0.94 |

| N1-Benzyl-N1-ethylbenzene-1,2-diamine | 0.91 |

| N,N'-(1,4-Phenylenebis(methylene))dianiline | 0.90 |

| N-benzyl-N-butyl-3-methylaniline | 0.89 |

This table highlights compounds with structural similarities to this compound, emphasizing its unique positioning of amine groups that enhance its reactivity and biological activity compared to other compounds.

Synthetic Routes

Several synthetic routes have been developed for producing this compound. These methods often involve the reaction of benzene derivatives with amines under various conditions to yield the desired compound.

Common Synthetic Methodologies:

- Direct Amination: Reaction of benzylamine with para-phenylenediamine.

- Reduction Reactions: Reduction of corresponding nitro or halogenated compounds.

Propiedades

IUPAC Name |

4-N-benzylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCOTXLSHLIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401284 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17272-83-2 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.